molecular formula C15H18FN3O4 B2838923 isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2108943-45-7

isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2838923
CAS No.: 2108943-45-7
M. Wt: 323.324
InChI Key: RFALKEUQRRAPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted with a hydroxymethyl group at position 5, an isopropyl carboxylate ester at position 4, and a 2-(4-fluorophenyl)-2-hydroxyethyl side chain at position 1. The 1,2,3-triazole scaffold is notable for its stability and role in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions in biological systems . Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs with triazole and fluorophenyl motifs demonstrate antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

propan-2-yl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O4/c1-9(2)23-15(22)14-12(8-20)19(18-17-14)7-13(21)10-3-5-11(16)6-4-10/h3-6,9,13,20-21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFALKEUQRRAPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)F)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Hydroxymethyl and Hydroxyethyl Substituents: These groups can be introduced through selective hydroxylation reactions, often using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions.

    Esterification: The final step involves the esterification of the triazole carboxylic acid with isopropyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl and hydroxyethyl groups can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups back to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms, making it a valuable tool in synthetic organic chemistry.

Biology

Biologically, isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme kinetics and developing new pharmaceuticals.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its triazole ring is a common motif in many antifungal and antibacterial agents, suggesting possible applications in treating infections.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The hydroxymethyl and hydroxyethyl groups can participate in additional hydrogen bonding, stabilizing the compound within the active site.

Comparison with Similar Compounds

Research Findings and Implications

Structural Flexibility : The target compound’s hydroxymethyl and hydroxyethyl groups may enhance solubility compared to halogenated analogs (e.g., Compounds 4/5), though this requires experimental validation.

Crystallographic Trends : Isostructurality in Compounds 4/5 suggests that halogen substitution (Cl vs. F) minimally disrupts crystal packing, a critical factor in solid-state material design .

Biological Potential: While direct data are lacking, fluorophenyl-triazole hybrids like bomedemstat and epoxiconazole highlight the scaffold’s versatility in drug discovery .

Biological Activity

Isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C15H18FN3O4C_{15}H_{18}FN_{3}O_{4} and its CAS number 2108943-45-7. The presence of the triazole ring, hydroxymethyl group, and fluorophenyl moiety contributes to its chemical reactivity and biological interactions.

Enzyme Inhibition

Recent studies have highlighted the compound's activity as an inhibitor of carbonic anhydrase II (CA-II), an enzyme critical for maintaining acid-base balance in organisms. The compound exhibited moderate inhibition with IC50 values ranging from 13.8 to 35.7 µM, indicating significant potential for therapeutic use in conditions where CA-II is implicated, such as glaucoma and certain types of cancer .

Table 1: Inhibition Potency against Carbonic Anhydrase II

CompoundIC50 (µM)Reference
Isopropyl Triazole13.8 - 35.7
Acetazolamide (Standard)18.2 ± 0.23

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of polar groups in the triazole derivatives enhances their inhibitory potency against CA-II. Molecular docking studies have shown that these compounds interact favorably with the active site residues of the enzyme, confirming the importance of specific substituents in enhancing biological activity .

Case Study 1: Anticancer Potential

In a study investigating various triazole derivatives, this compound was tested for its anticancer properties. The results indicated that this compound inhibited cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of triazole derivatives, including our compound of interest. The findings revealed that it displayed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.